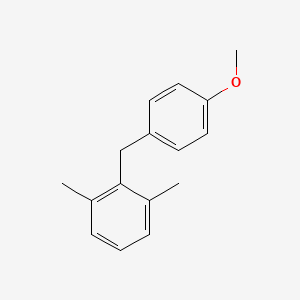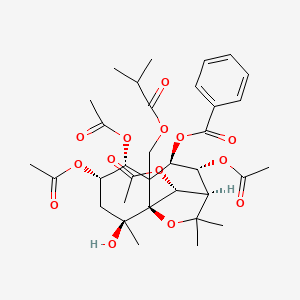
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H5BrClFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to improve yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce pyrimidine oxides .
Applications De Recherche Scientifique
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloropyrimidine
- 4-Chloro-2-fluorophenylboronic acid
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C10H5BrClFN2 |
|---|---|
Poids moléculaire |
287.51 g/mol |
Nom IUPAC |
2-bromo-4-(4-chloro-2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5BrClFN2/c11-10-14-4-3-9(15-10)7-2-1-6(12)5-8(7)13/h1-5H |
Clé InChI |
JHRUJLZVEWLGGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)C2=NC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)

![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)

![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)
